

Spectroscopic Data Analysis of 2,4,4-Trimethyl-1-pentene: A Technical Guide

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Compound of Interest

Compound Name: 2,4,4-Trimethyl-1-pentene

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This technical guide provides an in-depth analysis of the spectroscopic data for **2,4,4-trimethyl-1-pentene**, a common organic compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data presented in clear tabular formats, and explanatory diagrams are included to facilitate a comprehensive understanding of the spectroscopic characterization of this molecule.

Molecular Structure and Spectroscopic Overview

2,4,4-Trimethyl-1-pentene is an unsaturated hydrocarbon with the chemical formula C_8H_{16} and a molecular weight of 112.21 g/mol ^{[1][2][3]}. Its structure, featuring a terminal double bond and several methyl groups, gives rise to a distinct spectroscopic fingerprint. This guide will dissect the data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry to elucidate the structural features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **2,4,4-trimethyl-1-pentene** shows distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|------------|----------------------|--------------|-------------|
| A | 4.832 | Singlet | 1H |
| B | 4.625 | Singlet | 1H |
| C | 1.935 | Singlet | 2H |
| D | 1.774 | Singlet | 3H |
| E | 0.926 | Singlet | 9H |

Table 1: ^1H NMR data for **2,4,4-trimethyl-1-pentene**.[\[4\]](#)

Diagram of **2,4,4-Trimethyl-1-pentene** with Proton Assignments

A diagram illustrating the assignments of protons in **2,4,4-trimethyl-1-pentene**.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Atom | Chemical Shift (ppm) |
|-----------------------|----------------------|
| C1 ($=\text{CH}_2$) | 112.9 |
| C2 ($=\text{C}<$) | 144.2 |
| C3 (CH_2) | 52.6 |
| C4 (C) | 31.7 |
| C5 (CH_3) | 29.5 |
| C6 (CH_3) | 24.8 |

Table 2: ^{13}C NMR data for **2,4,4-trimethyl-1-pentene**.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-25 mg of the liquid **2,4,4-trimethyl-1-pentene** for ^1H NMR or 50-100 mg for ^{13}C NMR.[\[8\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[\[8\]](#)[\[9\]](#)
- Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[\[10\]](#)[\[11\]](#)
- Cap the NMR tube securely. The final sample height in the tube should be around 4-5 cm.[\[9\]](#)[\[10\]](#)

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- Tune and match the probe for the specific nucleus being observed (^1H or ^{13}C).
- Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.[\[9\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **2,4,4-trimethyl-1-pentene** displays characteristic absorption bands corresponding to its structural features.

| Wavenumber (cm ⁻¹) | Vibrational Mode | Functional Group |
|--------------------------------|------------------|-----------------------------|
| ~3075 | C-H stretch | =C-H (alkene) |
| ~2950 | C-H stretch | C-H (alkane) |
| ~1645 | C=C stretch | C=C (alkene) |
| ~890 | C-H bend | =C-H (alkene, out-of-plane) |

Table 3: Key IR absorption bands for **2,4,4-trimethyl-1-pentene**.

Experimental Protocol for IR Spectroscopy (Neat Liquid)

- Obtain two clean, dry salt plates (e.g., NaCl or KBr).[12]
- Place one to two drops of the liquid **2,4,4-trimethyl-1-pentene** onto the center of one salt plate using a pipette.[12][13]
- Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.[12]
- Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.
- Acquire a background spectrum with an empty sample compartment.[14]
- Acquire the IR spectrum of the sample.
- After analysis, clean the salt plates with a suitable solvent (e.g., acetone) and return them to a desiccator.[12][14]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern.

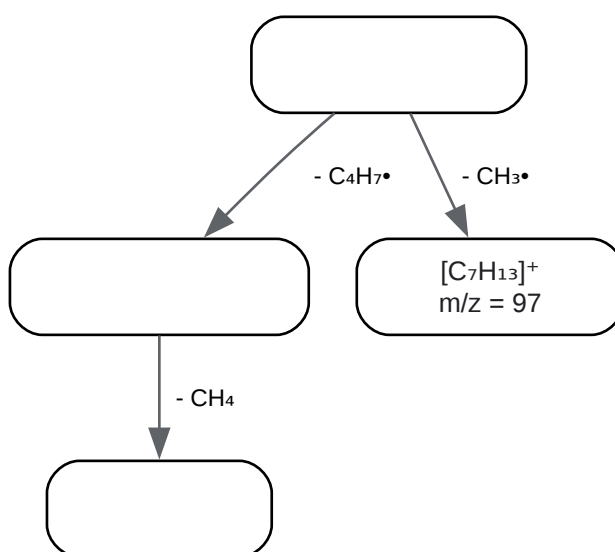
Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **2,4,4-trimethyl-1-pentene** shows the molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Possible Fragment Ion |
|-----|------------------------|--|
| 112 | ~15 | $[\text{C}_8\text{H}_{16}]^+$ (Molecular Ion) |
| 97 | ~25 | $[\text{C}_7\text{H}_{13}]^+$ |
| 57 | 100 | $[\text{C}_4\text{H}_9]^+$ (tert-butyl cation) |
| 41 | ~60 | $[\text{C}_3\text{H}_5]^+$ (allyl cation) |

Table 4: Major peaks in the mass spectrum of **2,4,4-trimethyl-1-pentene**.[\[1\]](#)

Fragmentation Pathway of 2,4,4-Trimethyl-1-pentene



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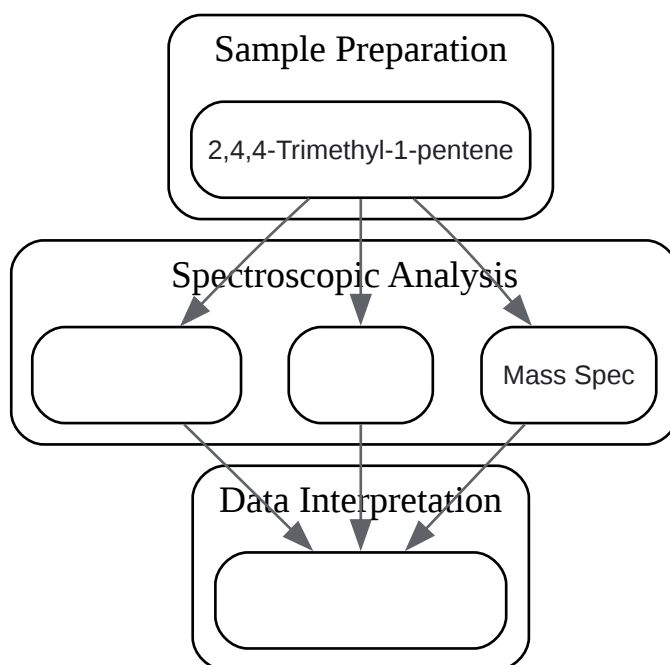
A simplified diagram of the major fragmentation pathways for **2,4,4-trimethyl-1-pentene** in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** The volatile liquid sample, **2,4,4-trimethyl-1-pentene**, is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, and vaporized.[\[15\]](#)[\[16\]](#)
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).[\[16\]](#)[\[17\]](#)[\[18\]](#)
- **Fragmentation:** The excess energy from the ionization process causes the molecular ion to break apart into smaller, charged fragment ions and neutral radicals.[\[16\]](#)[\[17\]](#)
- **Mass Analysis:** The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **2,4,4-trimethyl-1-pentene**.



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A flowchart depicting the general workflow for spectroscopic analysis.

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of **2,4,4-trimethyl-1-pentene**. Each technique offers complementary information that, when integrated, confirms the molecular structure, identifies functional groups, and reveals the fragmentation behavior of the molecule. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

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